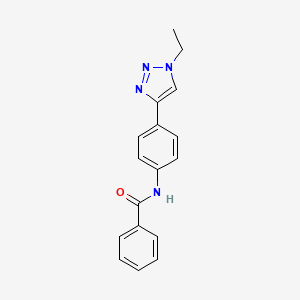

N-(4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ETPB , is a compound with a fascinating structure. The 1,2,3-triazole moiety plays a crucial role in its biological and industrial applications . Triazoles have gained prominence due to their diverse roles in biomedicinal, biochemical, and material sciences. ETPB’s unique structure makes it an intriguing subject for study.

Vorbereitungsmethoden

Synthetic Routes:: ETPB can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in aqueous medium. The synthesis typically involves the following steps:

- Starting with (S)-(-) ethyl lactate, triazole 7a is formed.

- Triazole 7a undergoes Suzuki–Miyaura cross-coupling with various arylboronic acids to yield the target molecules, 9a–j, in good yields.

Industrial Production:: While specific industrial production methods for ETPB are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production.

Analyse Chemischer Reaktionen

ETPB participates in various chemical reactions:

Suzuki–Miyaura Cross-Coupling: ETPB reacts with arylboronic acids to form the target compounds.

Oxidation/Reduction/Substitution: ETPB’s phenyl ring can undergo these reactions, leading to diverse derivatives.

Common Reagents and Conditions: Palladium catalysts, bases, and aqueous solvents are commonly used.

Wissenschaftliche Forschungsanwendungen

ETPB finds applications in:

Medicine: Its potential as a carbonic anhydrase-II inhibitor makes it relevant for drug development.

Chemistry: ETPB’s unique structure inspires new synthetic methodologies.

Industry: It may serve as a building block for agrochemicals, dyes, and corrosion inhibitors.

Wirkmechanismus

ETPB likely exerts its effects by directly binding to active site residues of carbonic anhydrase-II. Further studies are needed to elucidate its precise mechanism.

Vergleich Mit ähnlichen Verbindungen

ETPB’s uniqueness lies in its 1,2,3-triazole substitution pattern. Similar compounds include other triazole derivatives with varying substituents .

Eigenschaften

CAS-Nummer |

89221-18-1 |

|---|---|

Molekularformel |

C17H16N4O |

Molekulargewicht |

292.33 g/mol |

IUPAC-Name |

N-[4-(1-ethyltriazol-4-yl)phenyl]benzamide |

InChI |

InChI=1S/C17H16N4O/c1-2-21-12-16(19-20-21)13-8-10-15(11-9-13)18-17(22)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,18,22) |

InChI-Schlüssel |

GZQLAUJQXFQJKX-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C=C(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(1H-Indol-3-yl)cyclopentyl]methanamine](/img/structure/B12899521.png)

![2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid](/img/structure/B12899525.png)

![Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate](/img/structure/B12899528.png)

![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B12899571.png)

![[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12899581.png)

![[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol](/img/structure/B12899595.png)